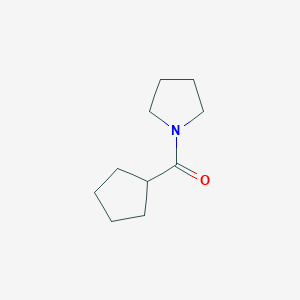

Cyclopentyl(pyrrolidin-1-yl)methanone

Description

Cyclopentyl(pyrrolidin-1-yl)methanone (CPPM) is a ketone-derived compound featuring a cyclopentyl group linked to a pyrrolidine moiety via a carbonyl bridge. Synthesized via a coupling reaction between pyrrolidine and cyclopentanecarboxylic acid using COMU (a uranium-based coupling reagent) and DIPEA in dichloromethane, CPPM is obtained as a pale yellow oil with a modest yield of 32% after purification by flash chromatography . This compound has been investigated in pharmacological contexts, such as enhancing the efficacy of ethionamide (a tuberculosis drug) by inhibiting the transcriptional repressor EthR .

Properties

Molecular Formula |

C10H17NO |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

cyclopentyl(pyrrolidin-1-yl)methanone |

InChI |

InChI=1S/C10H17NO/c12-10(9-5-1-2-6-9)11-7-3-4-8-11/h9H,1-8H2 |

InChI Key |

HYTVAMMGXMRDJZ-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)C(=O)N2CCCC2 |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Steric and Spectroscopic Differences

Steric effects profoundly influence the spectral properties of methanone derivatives:

- Cyclopentyl(1-Indole-3-yl)methanone and Cyclohexyl(1-Indole-3-yl)methanone: These indole-containing analogs lack specific ion-mobility peaks due to steric hindrance at positions 2 and 3 of the indole ring, a feature absent in CPPM. Despite differing substituents, all three compounds share similar molecular ion structures, as demonstrated by ion-mobility spectrometry (Figure 2 in ). This suggests that the carbonyl-pyrrolidine core dominates ionization behavior, while peripheral groups modulate steric interactions .

Pharmacological Implications

In contrast, analogs like compound 15cc (with a tert-butylphenoxy group) or indole derivatives may exhibit divergent bioactivities due to variations in lipophilicity, steric bulk, or target binding. For instance, the tert-butyl group in 15cc could enhance metabolic stability, while indole derivatives might interact with aromatic receptor sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.